4-(3-Benzyloxyphenyl)phenol

Descripción general

Descripción

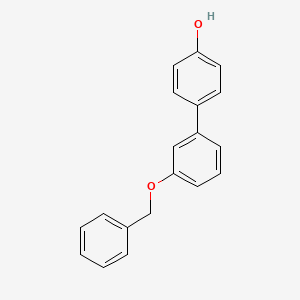

4-(3-Benzyloxyphenyl)phenol, also known as 3’-(benzyloxy)[1,1’-biphenyl]-4-ol, is an organic compound with the molecular formula C19H16O2. This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which includes a phenol moiety. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyloxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybiphenyl with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Benzyloxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or Fremy’s salt.

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), and sulfonation using sulfur trioxide (SO3) in sulfuric acid.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antioxidant Properties :

4-(Benzyloxy)phenol exhibits significant antioxidant activity due to its ability to donate hydrogen atoms and neutralize free radicals. This property is crucial for potential therapeutic applications in preventing oxidative stress-related diseases.

Anti-mycobacterial Activity :

Recent studies have demonstrated that 4-(Benzyloxy)phenol can enhance the expression of p53, a critical protein in regulating cellular responses to stress. This modulation leads to increased reactive oxygen species (ROS) production and improved phagosome-lysosome fusion in macrophages, contributing to its anti-mycobacterial effects against drug-resistant tuberculosis .

Pharmaceutical Applications

Therapeutic Potential :

Research indicates that 4-(Benzyloxy)phenol may possess anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Activity :

The compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. It has been shown to bind to proteins critical for viral replication, potentially serving as a lead compound for developing antiviral drugs .

Polymer Production

4-(Benzyloxy)phenol is utilized in the production of polymers, resins, and coatings due to its thermal stability and antioxidant properties. It helps prevent thermal degradation of polymers by scavenging peroxy radicals and decomposing hydroperoxides .

Dyeing Agents

Recent research has explored the synthesis of azo dyes derived from 4-(Benzyloxy)phenol for use in dyeing polyester fibers. These dyes exhibit good colorfastness and stability, making them suitable for industrial applications .

Data Table: Summary of Applications

Case Study 1: Anti-mycobacterial Effects

A study conducted on THP-1 cells demonstrated that treatment with 50 μM of 4-(Benzyloxy)phenol did not exhibit cytotoxicity while effectively enhancing ROS production and promoting phagosome-lysosome fusion. This led to significant intracellular killing of mycobacteria, indicating its potential as a host-directed therapy against tuberculosis .

Case Study 2: Antiviral Screening

High-throughput screening identified 4-(Benzyloxy)phenol as a promising candidate for inhibiting the deubiquitinase activity of PLpro in SARS-CoV-2. The compound showed significant antiviral activity without cytotoxic effects at non-toxic concentrations, highlighting its potential as a therapeutic agent against coronaviruses .

Mecanismo De Acción

The mechanism of action of 4-(3-Benzyloxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparación Con Compuestos Similares

4-(Benzyloxy)phenol: Similar structure but lacks the biphenyl moiety.

4-Hydroxybiphenyl: Lacks the benzyloxy group.

Benzylphenols: Compounds with varying positions of the benzyloxy group on the phenol ring.

Uniqueness: 4-(3-Benzyloxyphenyl)phenol is unique due to the presence of both a benzyloxy group and a biphenyl structure, which confer distinct chemical and physical properties

Actividad Biológica

4-(3-Benzyloxyphenyl)phenol, also known by its chemical structure C15H14O2, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a benzyloxy substituent that may enhance its biological activity. The compound's molecular formula is C15H14O2, and it has a molecular weight of 226.27 g/mol.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : A study demonstrated that phenolic compounds could significantly reduce lipid peroxidation in vitro, suggesting a protective role against oxidative damage .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that phenolic compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : In vitro studies on breast cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antimicrobial agents.

- Research Data : A comparative study showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound is attributed to several mechanisms:

- Free Radical Scavenging : The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVENQAKAFCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602446 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889950-85-0 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.